(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid
Description
Systematic IUPAC Nomenclature and Stereochemical Assignment
The compound is systematically named 4-[(2S)-2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl]phenylboronic acid . Key structural elements include:
- A phenylboronic acid backbone, with a boronic acid group (-B(OH)₂) at the para position.
- A chiral center at the α-carbon of the propyl chain, assigned the S-configuration due to the stereochemical descriptor "(2S)".
- A tert-butoxycarbonyl (Boc) protecting group on the amino group, ensuring stability under acidic conditions.
- A methoxy (-OCH₃) and oxo (=O) group on the propyl chain, influencing electronic and steric properties.
The molecular formula is C₁₅H₂₂BNO₆ , with a molecular weight of 323.15 g/mol .
| Property | Value |
|---|---|
| CAS Number | 224824-22-0 |
| MDL Number | MFCD10698492 |
| Stereochemistry | S-configuration at C2 |
Molecular Geometry and Conformational Analysis
The compound’s geometry is driven by the interplay of functional groups:
- Boronic acid group : Planar trigonal geometry, with B–O bonds averaging 1.35–1.38 Å (shorter than typical C–C bonds).
- Propyl chain : Conformational flexibility at the C2–C3 bond, influenced by the Boc group’s steric bulk. The methoxy and oxo groups may induce partial double-bond character, restricting rotation.
- Steric effects : The tert-butyl group of the Boc moiety likely hinders free rotation, favoring specific conformations that minimize steric clashes.
Key conformational features :
Crystallographic Studies and Solid-State Packing Behavior
While no direct crystallographic data exists for this compound, structural analogs provide insights:
- Phenylboronic acid derivatives typically form hydrogen-bonded dimers via O–H···O interactions between boronic acid groups.
- Extended networks : The Boc group’s tert-butyl moiety may disrupt hydrogen bonding, favoring hydrophobic interactions or π-stacking with aromatic rings in the solid state.
| Property | Hypothetical Behavior | Supporting Evidence |
|---|---|---|
| Hydrogen bonding | Dimers via B(OH)₂–B(OH)₂ | Analogous to phenylboronic acid |
| Packing motifs | Stacked aromatic rings | Steric bulk of Boc group |
Properties
IUPAC Name |
[4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSWULUDYAPFHU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the methoxy oxopropyl group:
Coupling with phenylboronic acid: The protected intermediate is then coupled with phenylboronic acid using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the oxopropyl group, to form alcohol derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Drug Delivery Systems
Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug delivery systems. The unique property of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid allows it to selectively bind to carbohydrates, making it suitable for glucose-responsive drug delivery systems.
For instance, studies have demonstrated that conjugates of this compound with chitosan can effectively deliver insulin in a glucose-dependent manner. The release profile of insulin was significantly higher at elevated glucose levels, indicating its potential for managing diabetes through controlled release mechanisms .
Cancer Therapy
The anticancer properties of boronic acids are well-documented, particularly their ability to enhance drug selectivity towards cancer cells. This compound can bind to the glycocalyx of cancer cells via boronate ester formation with polysaccharides, facilitating targeted drug delivery.
In research involving the selective delivery of camptothecin (a chemotherapeutic agent), (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid was utilized to improve the drug's selectivity and efficacy against cancer cells. The compound's structure allows it to engage in palladium-catalyzed borylation reactions that enhance the bioactivity of anticancer drugs .
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The compound has been shown to inhibit class C β-lactamases, enzymes responsible for antibiotic resistance in bacteria. By mimicking the natural substrate of these enzymes, (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid can effectively bind and inhibit the activity of resistant bacterial strains .
Summary of Applications
Case Studies
- Glucose-responsive Insulin Delivery : A study demonstrated that nanoparticles conjugated with (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid showed a significant increase in insulin release at elevated glucose concentrations, suggesting potential use in diabetes management .
- Targeted Cancer Treatment : Research involving the modification of camptothecin with this boronic acid derivative showed a marked increase in selectivity towards cancer cells, highlighting its utility in enhancing the therapeutic index of existing chemotherapeutics .
- Antibiotic Resistance Mitigation : The compound was assessed for its ability to inhibit β-lactamases in clinical isolates of resistant bacteria, showing promising results that could lead to new strategies for overcoming antibiotic resistance .
Mechanism of Action
The mechanism of action of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s effects are mediated through its ability to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Differences
The primary analog for comparison is "(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid" (CAS: 380430-68-2, molecular formula: C₁₁H₁₆BNO₄, molecular weight: 237.06 g/mol), which lacks the (S)-configured methoxy-3-oxopropyl side chain .
Data Table: Structural and Functional Comparison
Reactivity and Selectivity
- Its use in peptide arylation under mild conditions (37°C, 1 hour) highlights its efficiency in biomolecular contexts .
- Analog: The simpler structure allows broader utility in Suzuki couplings but lacks the specificity for biomolecule targeting. Its meta-substituted Boc-amino group may reduce steric effects compared to the para-substituted main compound.
Biological Activity
(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid, also known by its CAS number 224824-22-0, is a boronic acid derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a boronic acid group attached to a phenyl ring, with additional functional groups that enhance its biological activity. Its molecular formula is , with a molecular weight of approximately 323.34 g/mol. The unique structure allows for interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acid derivatives, including (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. This mechanism has been effectively utilized in the treatment of multiple myeloma with the FDA-approved drug bortezomib.
Case Study: Prostate Cancer Cells
In a study evaluating the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3), it was found that (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid exhibited significant reductions in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 80 |
| 1 | 65 |
| 2 | 50 |
| 5 | 33 |
At a concentration of 5 µM, this compound reduced cell viability to 33%, indicating potent anticancer activity while maintaining higher viability in healthy cell lines (L929), which remained at around 95% viability under similar conditions .
Antimicrobial Activity
Boronic acids have also demonstrated antimicrobial properties against various bacterial strains. In studies involving (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid, significant inhibition zones were observed against common pathogens:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Candida albicans | 8 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and yeast infections .
Antioxidant Activity
The antioxidant properties of boronic acids are attributed to their ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In comparative studies using various assays such as DPPH and ABTS, (S)-(4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid showed significant antioxidant activity comparable to standard antioxidants like α-tocopherol.
Antioxidant Assay Results
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These findings suggest that this compound can effectively mitigate oxidative stress, which is linked to various diseases including cancer .
Q & A
Q. How can computational modeling guide the design of derivatives for target binding studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
